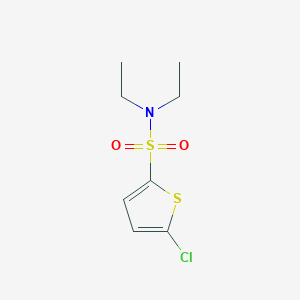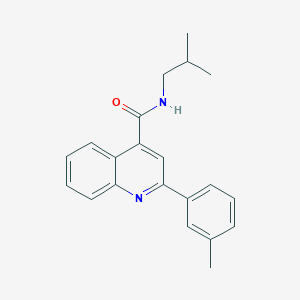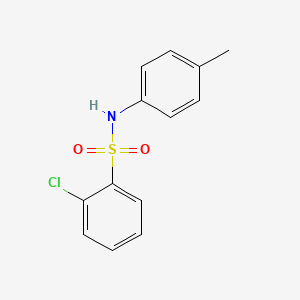![molecular formula C18H14BrN3O2S2 B10974652 5-bromo-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10974652.png)
5-bromo-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a bromine atom, a naphthalene ring, a pyrazole ring, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of naphthalene to form 5-bromo-naphthalene, followed by the formation of the pyrazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromine atom or the sulfonamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of 5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-naphthalen-1-yl-nicotinamide
- Indole derivatives
- Naphthalene-1-boronic acid
Uniqueness
5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H14BrN3O2S2 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5-bromo-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C18H14BrN3O2S2/c19-16-8-9-18(25-16)26(23,24)21-17-10-11-22(20-17)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-11H,12H2,(H,20,21) |
InChI Key |
RPLQEGGEFLZVOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)NS(=O)(=O)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10974571.png)
![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10974579.png)
![2-[(2,2-Dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974599.png)

![4-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10974608.png)
![N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B10974618.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole](/img/structure/B10974620.png)
![N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10974628.png)
![(4-Methyl-1,4-diazepan-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone](/img/structure/B10974634.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10974639.png)


![N-(2,4-difluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10974659.png)

